

physicochemical properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone

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Compound of Interest

Compound Name: 4'-iso-Propyl-2,2,2-trifluoroacetophenone

Cat. No.: B043569

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An In-depth Technical Guide to the Physicochemical Properties of **4'-iso-Propyl-2,2,2-trifluoroacetophenone**

Introduction

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of a trifluoromethyl group significantly influences its chemical and physical properties, making it a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its physicochemical properties, experimental protocols, and spectroscopic data.

Physicochemical Properties

Quantitative data for **4'-iso-Propyl-2,2,2-trifluoroacetophenone** is summarized below. For context, properties of the related compound 2,2,2-trifluoroacetophenone are also provided.

Table 1: Physicochemical Properties of **4'-iso-Propyl-2,2,2-trifluoroacetophenone**

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 1-(4-isopropylphenyl)-2,2,2-trifluoroethan-1-one | N/A |
| Synonyms | 2,2,2-Trifluoro-1-(4-isopropylphenyl)-ethanone | [1] |
| CAS Number | 124211-72-9 | [2][3] |
| Molecular Formula | C11H11F3O | [1][2] |
| Molecular Weight | 216.2 g/mol | [1][3] |

Table 2: Physicochemical Properties of 2,2,2-Trifluoroacetophenone (for comparison)

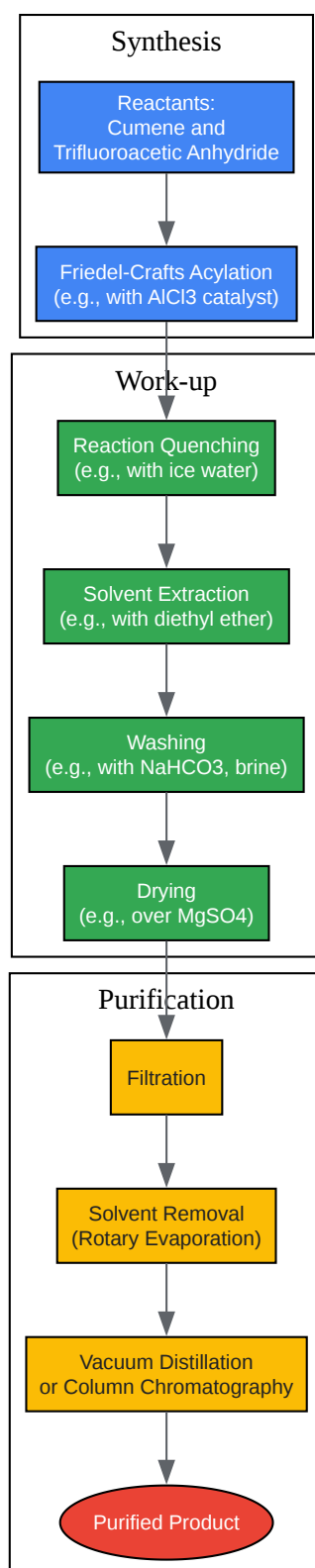
| Property | Value | Source |
|-------------------|---|-----------|
| CAS Number | 434-45-7 | [4][5] |
| Molecular Formula | C8H5F3O | [4][5] |
| Molecular Weight | 174.12 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4][6] |
| Melting Point | -40 °C | [4][6] |
| Boiling Point | 165-166 °C (at 760 mmHg) | [4][6][7] |
| Density | 1.24 g/mL at 25 °C | |
| Refractive Index | n _{20/D} 1.458 | |
| Solubility | Insoluble in water. | [8] |
| Stability | Stable under normal temperatures and pressures. | [8] |

Experimental Protocols

While a specific, detailed synthesis protocol for **4'-iso-Propyl-2,2,2-trifluoroacetophenone** was not found in the provided search results, a general procedure can be outlined based on

common organic synthesis techniques. The synthesis would likely involve the Friedel-Crafts acylation of cumene (isopropylbenzene) with a trifluoroacetylating agent.

General Synthesis and Purification Workflow:



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Caption: General workflow for the synthesis and purification of an aryl ketone.

Detailed Methodologies:

- **Reaction Setup:** The reaction would typically be carried out in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), and cooled in an ice bath.
- **Work-up:** After the reaction is complete, the mixture is carefully poured into a beaker of ice water to quench the reaction. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
- **Purification:** The organic layer is dried over an anhydrous salt such as magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of **4'-iso-Propyl-2,2,2-trifluoroacetophenone** is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm ⁻¹) | Description |
|------------------|--------------------------------|---|
| C=O (Ketone) | ~1700 | Strong absorption, characteristic of an aryl ketone. Conjugation with the aromatic ring and the electron-withdrawing trifluoromethyl group will influence the exact position. |
| C-F | ~1100-1300 | Strong, broad absorptions due to the trifluoromethyl group. |
| Aromatic C=C | ~1450-1600 | Multiple weak to moderate bands. |
| Aromatic C-H | ~3000-3100 | Stretching vibrations. |
| Aliphatic C-H | ~2850-2970 | Stretching vibrations of the isopropyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide information about the hydrogen atoms in the molecule.

Table 4: Expected ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
|----------------------------|--------------|-------------------------------------|
| Isopropyl -CH ₃ | Doublet | ~1.2 |
| Isopropyl -CH | Septet | ~3.0 |
| Aromatic H (ortho to C=O) | Doublet | ~7.9 |
| Aromatic H (meta to C=O) | Doublet | ~7.4 |

^{13}C NMR: The carbon NMR would show distinct signals for each unique carbon atom. The carbonyl carbon and the carbon of the trifluoromethyl group would be particularly deshielded.

^{19}F NMR: The fluorine NMR spectrum would show a single peak for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M^+) at $m/z = 216.2$. Common fragmentation patterns would include the loss of the isopropyl group and the trifluoromethyl group, leading to characteristic fragment ions.

Reactivity and Stability

- **Reactivity:** The carbonyl group is susceptible to nucleophilic attack. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. The aromatic ring can undergo electrophilic substitution, with the acyl group being deactivating and meta-directing, while the isopropyl group is activating and ortho-, para-directing.
- **Stability:** The compound is expected to be stable under normal laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.[8]

Applications

Due to the presence of the trifluoromethyl group, **4'-iso-Propyl-2,2,2-trifluoroacetophenone** is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of molecules.

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